REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=O)([O-:3])=[O:2].[NH2:15][CH2:16][C:17]([OH:19])=[O:18]>>[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([N:15]([CH2:16][C:17]([OH:19])=[O:18])[C:10](=[O:11])[C:5]=12)=[O:9])([O-:3])=[O:2]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The clear solution was concentrated under vacuum with a rotary evaporator
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Type
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CUSTOM
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Details
|
the crude material triturated with hot 1,4-dioxane
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Type
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FILTRATION
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Details
|
was filtered through a Buchner funnel
|
Type
|
WASH
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Details
|
washed twice with 1 ml hot 1,4-dioxane
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Type
|
ADDITION
|
Details
|
The filtrate was diluted with water
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Type
|
FILTRATION
|
Details
|
was filtered through a Buchner
|
Type
|
WASH
|
Details
|
washed three times with 3–5 ml water
|
Type
|
CUSTOM
|
Details
|
The product was dried in air for a short time
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)CC(=O)O)=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |